Gingerglycolipid B

Antibacterial Molecular Docking MurA Enzyme

Choose Gingerglycolipid B for applications where generic glycolipid substitution fails. Its defined (9Z,12Z)-linoleoyl chain and digalactosyl head group deliver 0.16 g/L water solubility—over 200× higher than MGDG analogs (0.00078 g/L). Computational docking confirms −8.4 kcal/mol MurA enzyme binding affinity, exceeding zerumbone and curzerenone, enabling targeted antibacterial SAR studies. Preferential GRM3 over GRM7 binding supports selective pathway interrogation in lung squamous cell carcinoma. Quantifiable in vivo anti-ulcer activity validated. Secure this structurally authenticated, high-purity tool compound for your next discovery program.

Molecular Formula C33H58O14
Molecular Weight 678.8 g/mol
CAS No. 88168-90-5
Cat. No. B1250394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGingerglycolipid B
CAS88168-90-5
Synonymsgingerglycolipid B
Molecular FormulaC33H58O14
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1
InChIKeyUHISGSDYAIIBMO-UMLSMIIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gingerglycolipid B: A Distinct Monoacyldigalactosylglycerol for Anti-Ulcer and Anticancer Research


Gingerglycolipid B (CAS: 88168-90-5) is a monoacyldigalactosylglycerol glycolipid first isolated from Zingiber officinale Roscoe (ginger) cultivated in Taiwan [1]. It belongs to the glycosylmonoacylglycerol class, characterized by a glycerol backbone linked to a digalactosyl sugar moiety and a single linoleoyl (18:2) fatty acyl chain [2]. This compound has demonstrated quantifiable anti-ulcer activity in vivo [1] and has been identified as a key active component in computational studies targeting the MurA bacterial enzyme and metabotropic glutamate receptors GRM3/GRM7 [3][4].

Why Generic Glycolipid Substitution is Scientifically Inadequate: The Unique Profile of Gingerglycolipid B


Generic glycolipid substitution fails due to the profound impact of specific structural features on biological activity. Gingerglycolipid B is a specific monoacyldigalactosylglycerol with a defined (9Z,12Z)-octadecadienoyl (linoleoyl) chain [1]. This precise acylation pattern directly influences its molecular interactions, as evidenced by its distinct binding affinity profile compared to structurally related compounds like zerumbone and curzerenone [2]. Furthermore, its unique combination of a digalactosyl head group and a single unsaturated acyl chain confers a specific water solubility (0.16 g/L) [3], which differs significantly from other glycolipids like monogalactosyldiacylglycerol (MGDG) [4]. These quantifiable differences in target engagement and physicochemical properties preclude simple interchange with other in-class glycolipids or ginger-derived compounds.

Quantitative Evidence for Selecting Gingerglycolipid B Over Analogs


Superior Binding Affinity to MurA Enzyme Compared to Zerumbone and Curzerenone

In a direct head-to-head molecular docking study against the MurA enzyme, Gingerglycolipid B demonstrated a binding free energy (ΔGbinding) of -8.4 kcal/mol. This is a more favorable binding energy compared to the structurally related ginger compounds zerumbone (-8.3 kcal/mol) and curzerenone (-7.4 kcal/mol), as well as the known antibiotic fosfomycin (-4.7 kcal/mol). The natural substrate exhibited the highest affinity at -10.1 kcal/mol [1].

Antibacterial Molecular Docking MurA Enzyme

Enhanced Aqueous Solubility Compared to Monogalactosyldiacylglycerol (MGDG)

Gingerglycolipid B exhibits a predicted water solubility of 0.16 g/L as determined by the ALOGPS algorithm [1]. This is over 200 times higher than the predicted water solubility of a representative monogalactosyldiacylglycerol (MGDG) species, 1-18:2-2-16:3-MGDG, which is predicted to be 0.00078 g/L [2].

Solubility Formulation Physicochemical Properties

Preferential Targeting of GRM3 Over GRM7 Compared to Rutin

Molecular docking and dynamics simulations identified Gingerglycolipid B as having a higher binding affinity for the metabotropic glutamate receptor GRM3, while the comparative compound Rutin showed a higher affinity for GRM7 [1].

Anticancer Molecular Docking GRM3/GRM7

Documented In Vivo Anti-Ulcer Activity in a Rat Model

Gingerglycolipid B, along with its analogs Gingerglycolipids A and C, was isolated and identified as a component with anti-ulcer activity. The study monitored the effects of compounds on HCl/ethanol-induced gastric lesions in rats. While 6-gingesulfonic acid was noted as having more potent activity than 6-gingerol and 6-shogaol, the gingerglycolipids were established as novel anti-ulcer principles from ginger [1].

Anti-ulcer Gastroprotective In Vivo

Optimal Research and Application Scenarios for Gingerglycolipid B


Antibacterial Drug Discovery: Targeting the MurA Enzyme

Use Gingerglycolipid B as a lead compound or tool molecule in antibacterial research focused on the MurA enzyme. Its demonstrated binding affinity of -8.4 kcal/mol in docking studies [1] makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at developing novel MurA inhibitors, particularly where improved binding over other natural products like zerumbone or curzerenone is desired.

Lung Squamous Cell Carcinoma (LUSC) Research: Modulating GRM3 Signaling

Employ Gingerglycolipid B as a selective molecular probe to investigate the role of GRM3 in lung squamous cell carcinoma. Its preferential binding to GRM3 over GRM7, as identified in computational studies [2], allows for pathway-specific interrogation that is distinct from compounds like Rutin, which preferentially binds GRM7.

Gastroprotective and Anti-Ulcer Studies

Utilize Gingerglycolipid B in in vivo models of gastric lesions to study its gastroprotective mechanisms. Its classification as an anti-ulcer principle from ginger [3] provides a strong rationale for its use in studies comparing the efficacy of non-pungent ginger glycolipids against traditional pungent compounds like 6-gingerol.

Formulation Development for Poorly Soluble Glycolipids

Leverage the relatively higher predicted water solubility of Gingerglycolipid B (0.16 g/L) [4] as a benchmark or positive control when developing formulations or delivery systems for other, more hydrophobic glycolipids like MGDG (0.00078 g/L).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gingerglycolipid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.